

CGP77675 Hydrate: A Technical Guide to a Potent Src Family Kinase Inhibitor

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Compound of Interest

Compound Name: CGP77675 hydrate

Cat. No.: B10823678

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Introduction

CGP77675 hydrate is a potent and selective, cell-permeable inhibitor of Src family kinases (SFKs).^{[1][2]} It has emerged as a valuable research tool for elucidating the roles of SFKs in various cellular processes and holds potential for therapeutic applications, particularly in oncology and stem cell biology. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental data related to **CGP77675 hydrate**.

Discovery and Development

CGP77675 was identified as a novel inhibitor of the tyrosine kinase Src.^{[3][4]} Its development was driven by the need for selective inhibitors to study the physiological and pathological roles of Src family kinases. These non-receptor tyrosine kinases are crucial signaling molecules involved in cell growth, differentiation, migration, and survival.^[5] Dysregulation of Src activity is implicated in the progression of various cancers and other diseases.^[6]

A significant application of CGP77675 has been in the field of stem cell research. In combination with the GSK3 inhibitor CHIR99021, CGP77675 is used to maintain mouse embryonic stem cells (ESCs) in a pluripotent state.^{[1][7]} This "alternative 2i" combination has been shown to preserve the epigenetic and genomic integrity of ESCs.^[1]

Mechanism of Action

CGP77675 exerts its inhibitory effects by targeting the ATP-binding site of Src family kinases. By blocking the phosphorylation of peptide substrates and autophosphorylation of Src, it effectively downregulates the kinase activity.^{[1][2][8]} The inhibition of Src disrupts its downstream signaling cascades, thereby affecting various cellular functions.

Quantitative Data

The inhibitory activity of CGP77675 has been quantified against a panel of kinases. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of CGP77675 Against Purified Kinases

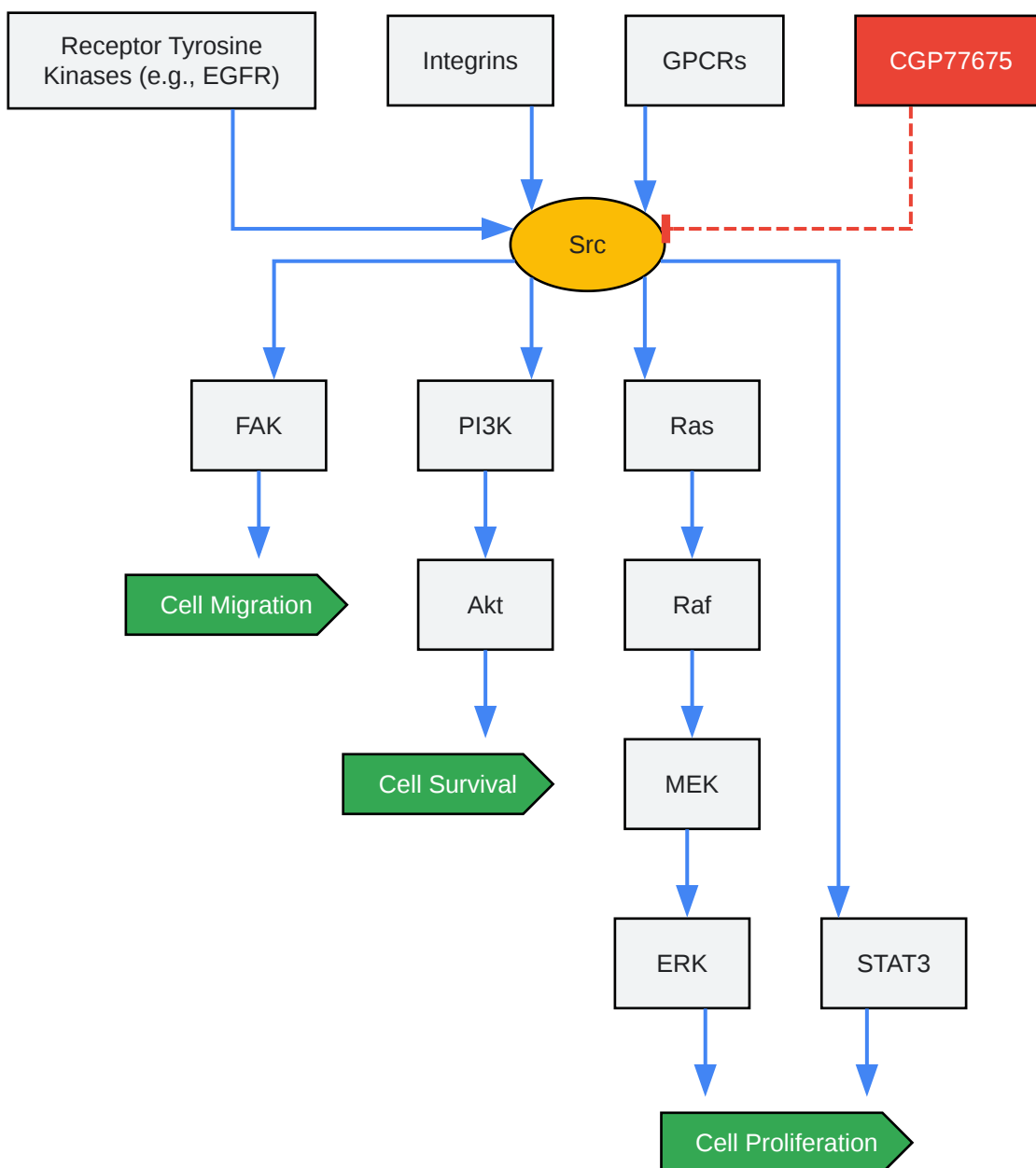
Target Kinase	IC ₅₀	Reference
Src (peptide substrate phosphorylation)	5-20 nM	^{[2][8]}
Src (autophosphorylation)	40 nM	^{[2][8]}
Lck	290 nM	^[8]
Yes	Low nanomolar	^[9]
EGFR	150 nM	^[8]
v-Abl	310 nM	^[8]
FAK	200 nM	^[1]
KDR	1000 nM	^[8]
Cdc2	>10 μM	^[1]

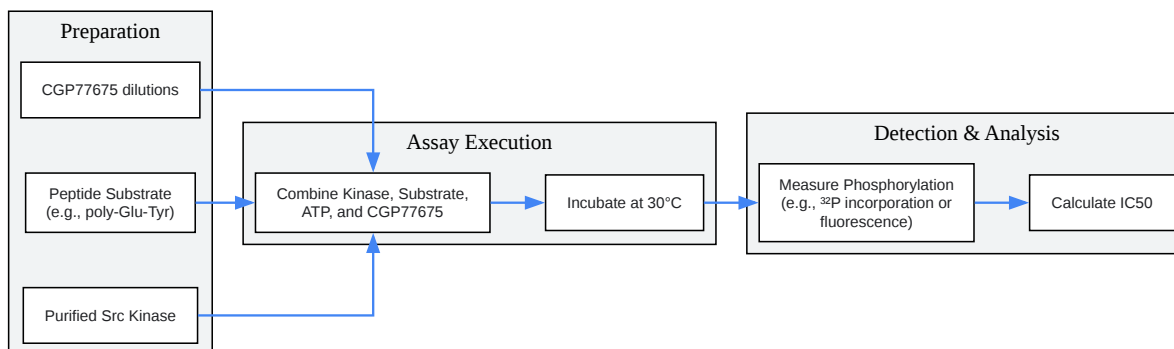
Table 2: Cellular Inhibitory Activity of CGP77675

Cellular Process/Substrate	Cell Line	IC50	Reference
Tyrosine phosphorylation of FAK	IC8.1	0.2 μ M	[8]
Tyrosine phosphorylation of Paxillin	IC8.1	0.5 μ M	[8]
Tyrosine phosphorylation of Src	IC8.1	5.7 μ M	[8]
Parathyroid hormone-induced bone resorption	Rat fetal long bone cultures	0.8 μ M	[8][10]

Signaling Pathways

CGP77675, by inhibiting Src, modulates several key signaling pathways that regulate cell proliferation, survival, and migration. The following diagrams illustrate the central role of Src and the impact of its inhibition by CGP77675.





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